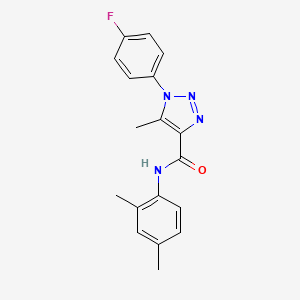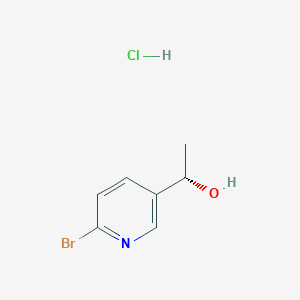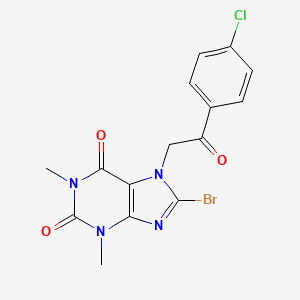![molecular formula C10H18Cl2N4O B2543435 [(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride CAS No. 2219407-26-6](/img/structure/B2543435.png)
[(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves strategic reactions that build complex structures from simpler precursors. For instance, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold discussed in the first paper is synthesized using a [1,3]-dipolar cycloaddition reaction, which is a versatile tool in constructing heterocyclic compounds . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a polyphosphoric acid condensation route, indicating that acid-mediated condensation reactions can be employed to create such structures . These methods could potentially be adapted for the synthesis of [(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride.
Molecular Structure Analysis
The molecular structure of compounds like those discussed in the papers is characterized by the presence of multiple heteroatoms and rings, which can influence the compound's conformation and reactivity. The tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold is designed to stabilize parallel turn conformations, which is a structural feature that could be relevant to the binding properties of the compound . The presence of a triazole ring in the compound of interest suggests that it may also have specific conformational preferences that could be analyzed using similar methods.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of functional groups present in the compound of interest. The [1,3]-dipolar cycloaddition reaction used in the synthesis of the diamino scaffold is a reaction that could potentially be used to introduce a triazole ring into a compound . The polyphosphoric acid condensation route used to synthesize the oxadiazole derivative indicates that acid-catalyzed reactions are key in forming certain heterocyclic structures . These reactions could be relevant when considering the synthesis of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of [(2S,5R)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride are not directly provided, the properties of related compounds can offer some predictions. The spectroscopic characterization techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry are essential for determining the structure and purity of such compounds . These techniques could be applied to the compound of interest to ascertain its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization
- The synthesis of compounds involving triazole rings, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, highlights advanced synthetic techniques like 1,3-dipolar cycloaddition reactions. These methods are crucial for developing novel compounds with potential biological activities. The structural elucidation of these products relies heavily on NMR spectroscopy, elemental analysis, and MS data (Aouine, Younas, El Hallaoui, Abdelilah, & Alami, Anouar, 2014).
Antimicrobial Activities
- A series of compounds featuring the triazole moiety have been synthesized and evaluated for their antimicrobial properties. For instance, new quinoline derivatives carrying a 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities, showcasing the potential of triazole compounds in developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Biological Evaluation of Novel Compounds
- The synthesis and biological evaluation of novel compounds, such as pyrane glycosides with triazole groups, emphasize the exploration of these compounds' antibacterial and antifungal activities. This research direction is essential for discovering new therapeutic agents (A. Srinivas, M. Sunitha, & S. Shamili, 2020).
Chemical Ionization and Mass Spectrometry
- The use of mass spectrometry to characterize stereoisomeric synthons of cyclopropane amino acids underscores the importance of analytical techniques in understanding the structural complexities of compounds with triazole and cyclopropane units. Such studies provide insights into the compounds' mass spectrometric behavior under atmospheric pressure ionization conditions (S. Cristoni, C. Cativiela, A. Jiménez, & P. Traldi, 2000).
Luminescent Properties
- Research into the luminescent properties of compounds containing triazole moieties, such as the study on 5-(2-hydroxyphenyl)-3-ethyl-1-(pyridin-2-yl)-1Н-1,2,4-triazole and its Be(II) complex, reveals the potential of these compounds in developing new luminescent materials. The beryllium complex of the mentioned triazole exhibits strong violet luminescence, indicating its possible application in optical devices or as fluorescent markers (I. E. Mikhailov et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,5R)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c11-5-7-3-4-8(15-7)10-12-9(13-14-10)6-1-2-6;;/h6-8H,1-5,11H2,(H,12,13,14);2*1H/t7-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMDBIXJQCOOGC-OXOJUWDDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)C3CCC(O3)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN)C2=NC(=NN2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543354.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)

![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)

![4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2543362.png)
![4-[(4-Oxoquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)





![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)